3-环戊基氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

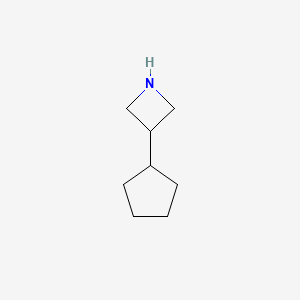

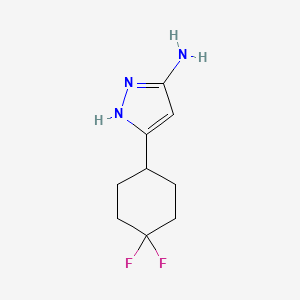

3-Cyclopentylazetidine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .

Synthesis Analysis

Azetidine synthesis is enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

科学研究应用

环戊烯基胞嘧啶 (CPEC) 在癌症研究中的应用

环戊烯基胞嘧啶 (CPEC) 是胞嘧啶的类似物,由于其抗病毒作用和抗癌细胞活性,已在癌症治疗中显示出潜力。CPEC 在细胞内被激活,形成 CPEC-TP,它抑制胞苷-5'-三磷酸合成酶 (CTP 合成酶),这是一种对 CTP 形成至关重要的酶。癌细胞表现出较高的 CTP 合成酶活性,使它们成为 CPEC 化疗的靶点。临床前研究已证明 CPEC 在各种恶性肿瘤模型中(包括白血病和神经母细胞瘤)的功效,该药物与其他药物联合使用时显示出增加的细胞死亡。然而,由于在临床试验中观察到心脏毒性作用,因此谨慎使用,需要低剂量和强化心脏监测 (Schimmel、Gelderblom 和 Guchelaar,2007)。

氮杂环丁烷的非对映选择性合成

对氮杂环丁烷(包括 3,3-二甲基氮杂环丁烷)的研究突出了它们在生物活性分子合成中的重要性。已经开发出一种新的碘介导的 γ-异戊烯基胺的分子内环化反应,以非对映选择性方式合成 3,3-二甲基氮杂环丁烷。这种方法为合成生物活性重要的氮杂环丁烷提供了一种新策略,并扩展了 γ-异戊烯基胺合成子在有机合成中的应用 (Jin、Sun、Zhou 和 Zhao,2016)。

APOBEC3 和癌症免疫治疗

APOBEC3B 是一种胞苷脱氨酶,在非小细胞肺癌 (NSCLC) 的突变过程中起着至关重要的作用,并且与不良预后相关。它的上调与免疫基因表达和免疫治疗反应生物标志物(例如 NSCLC 中的 PD-L1 表达和 T 细胞浸润)相关。APOBEC3B 表达和 APOBEC 突变计数可以用作指导 NSCLC 免疫治疗的新型预测标志物 (Wang、Jia、He 和 Liu,2018)。

APOBEC3G 的抗病毒机制

另一种胞苷脱氨酶 APOBEC3G 对 HIV-1 和其他逆转录病毒具有强大的抗病毒作用。它的活性依赖于 RNA 介导的寡聚化和包装到 HIV-1 病毒颗粒中。APOBEC3G 通过将单链 DNA 中的胞苷脱氨化成尿苷来抑制病毒复制,从而影响病毒有效复制的能力 (Huthoff、Autore、Gallois-Montbrun、Fraternali 和 Malim,2009)。

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

属性

IUPAC Name |

3-cyclopentylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURYAPPGLZZDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)

![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)

![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)

![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)